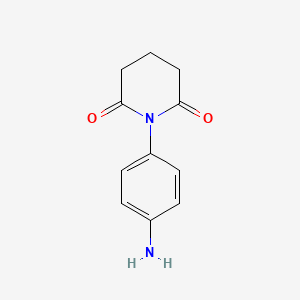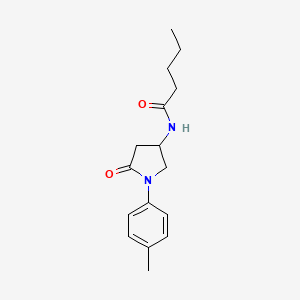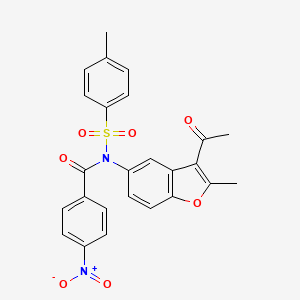![molecular formula C5H14Cl2N2 B2866587 [trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride CAS No. 217093-89-5](/img/structure/B2866587.png)
[trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have promising anticancer activity by selectively targeting cancer cells that rely on overactive RNA polymerase I.
Mechanism of Action
[trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride works by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA and protein synthesis. Cancer cells with overactive RNA polymerase I are particularly sensitive to this compound, as it disrupts their ability to produce the ribosomes necessary for cell growth and proliferation. The exact mechanism of action of this compound is still being studied, but it is believed to involve interactions with specific DNA sequences and protein factors involved in RNA polymerase I transcription.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on cancer cells, including cell cycle arrest, apoptosis, and changes in gene expression. It has also been shown to have minimal effects on normal cells, making it a promising candidate for cancer therapy. However, more research is needed to fully understand the long-term effects of this compound on normal cells and organs.
Advantages and Limitations for Lab Experiments
One advantage of [trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride is its selectivity for cancer cells with overactive RNA polymerase I, which makes it a promising candidate for targeted therapy. However, this compound can also have off-target effects on other RNA polymerases and DNA repair pathways, which can complicate its use in lab experiments. In addition, this compound can be difficult to work with due to its low solubility and stability, which can limit its use in certain assays and experiments.
Future Directions
Future research on [trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride should focus on further elucidating its mechanism of action and optimizing its use in combination therapy with other chemotherapy agents. In addition, more studies are needed to fully understand the long-term effects of this compound on normal cells and organs, as well as its potential for resistance development. Finally, this compound may have potential applications beyond cancer therapy, such as in the treatment of certain genetic disorders and viral infections.
Synthesis Methods
[trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride can be synthesized through a multistep process involving the reaction of 2-cyano-3-(dimethylamino)propylamine with cyclopropylcarboxaldehyde, followed by reduction and hydrochloride salt formation. The synthesis method has been optimized for high yield and purity, and the resulting compound has been extensively characterized by various analytical techniques.
Scientific Research Applications
[trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride has been extensively studied for its anticancer activity, particularly in hematological malignancies such as multiple myeloma and acute myeloid leukemia. It has been shown to selectively target cancer cells that rely on overactive RNA polymerase I, leading to cell cycle arrest and apoptosis. In addition, this compound has been shown to sensitize cancer cells to other chemotherapy agents, making it a promising candidate for combination therapy.
properties
IUPAC Name |
[(1R,2R)-2-(aminomethyl)cyclopropyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-2-4-1-5(4)3-7;;/h4-5H,1-3,6-7H2;2*1H/t4-,5-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFAWHWAKPTGEL-RSLHMRQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1CN)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1CN)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

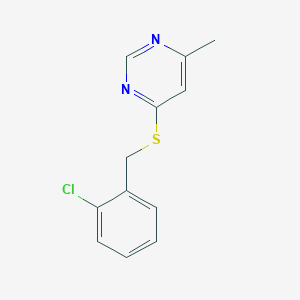
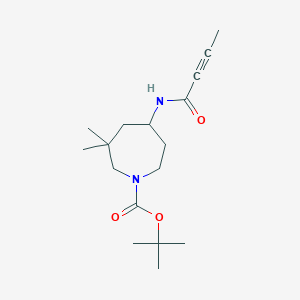
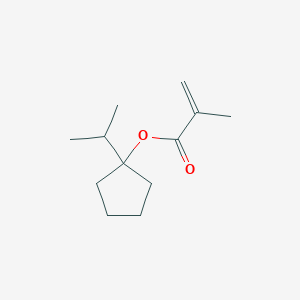
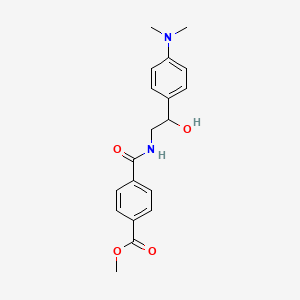

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2866517.png)
![N-benzyl-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2866518.png)
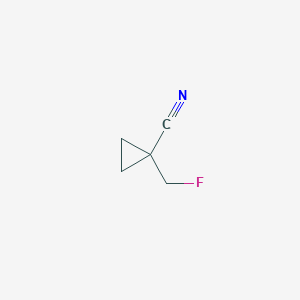
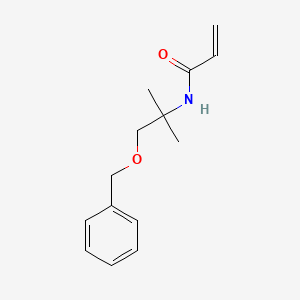
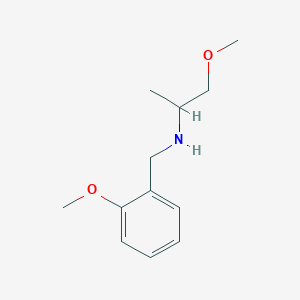
![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide](/img/structure/B2866522.png)
